CM-272
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLKZTYUYIWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CM-272: A Dual Inhibitor of G9a and DNMTs with Potent Anti-Tumor Activity
An In-depth Technical Guide on the Mechanism of Action in Cancer Cells
Abstract
CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2] This small molecule has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies.[2][3][4] Its mechanism of action is centered on the simultaneous reversal of two key epigenetic silencing marks: histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC). This dual inhibition leads to the reactivation of tumor suppressor genes, induction of an interferon-stimulated gene signature, and the triggering of immunogenic cell death, thereby reprogramming the tumor microenvironment and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailed experimental protocols for its study, and a summary of its effects in cancer cells.
Core Mechanism of Action: Dual Epigenetic Reprogramming
This compound exerts its anti-cancer effects through the inhibition of two critical classes of epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B).[1][2] G9a is the primary enzyme responsible for mono- and dimethylation of H3K9, epigenetic marks associated with transcriptional repression.[5] DNMTs, on the other hand, catalyze the methylation of cytosine residues in DNA, another key mechanism for gene silencing. In many cancers, the overexpression of G9a and DNMTs leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[5][6][7][8][9]
This compound is a substrate-competitive inhibitor, meaning it competes with the natural substrates of G9a and DNMTs, thereby preventing the methylation of histones and DNA.[1][2] The physical interaction between G9a and DNMT1 coordinates the silencing of target genes, making a dual inhibitor like this compound particularly effective.[2] By inhibiting both enzymes, this compound leads to a reduction in global levels of H3K9me2 and 5mC, resulting in a more open chromatin state and the reactivation of silenced tumor suppressor genes.[2][6]
Signaling Pathways Affected by this compound
The primary consequence of G9a and DNMT inhibition by this compound is the reactivation of gene expression. This leads to several downstream effects that contribute to its anti-tumor activity:
-
Induction of Apoptosis: Reactivation of pro-apoptotic genes contributes to programmed cell death in cancer cells.[1][4]
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors leads to a halt in cancer cell proliferation.[1]
-
Interferon (IFN) Response: this compound treatment induces the expression of interferon-stimulated genes (ISGs), which can promote an anti-viral-like state within the tumor and enhance immune recognition.[1][2]
-
Immunogenic Cell Death (ICD): By inducing cellular stress and the release of damage-associated molecular patterns (DAMPs), this compound can trigger a form of cell death that activates an adaptive immune response against the tumor.[1][10][11][12][13][14] This turns "cold" tumors into "hot" tumors, making them more susceptible to immunotherapy.[3]
Quantitative Data on this compound Activity
The potency of this compound has been evaluated in various cancer cell lines, demonstrating its broad-spectrum anti-tumor activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
| Data sourced from MedChemExpress.[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
| GI50 values were determined after 48 hours of treatment. Data sourced from MedChemExpress and related publications.[1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at various concentrations and for different durations.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot for Histone Methylation
This technique is used to detect changes in the global levels of H3K9me2.
-
Materials:
-
Nuclear protein extracts from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Extract nuclear proteins from cells treated with this compound.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of specific proteins (or histone modifications) with particular genomic regions.
-
Materials:
-
This compound treated and control cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against H3K9me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR machine and reagents
-
-
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitate the chromatin with an antibody specific for H3K9me2.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific gene promoters by qPCR using primers for target genes (e.g., tumor suppressor genes) and control regions.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells, leading to their death and the activation of an anti-tumor immune response. Its dual inhibitory activity against G9a and DNMTs provides a multi-pronged attack on cancer cell survival and proliferation. The ability of this compound to induce immunogenic cell death makes it an attractive candidate for combination therapies with immune checkpoint inhibitors, potentially overcoming resistance to immunotherapy in some patients.[3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that are most likely to benefit from this novel epigenetic therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of the G9a, DNMT1 and UHRF1 epigenetic complex as an effective strategy against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic regulation of DNA methyltransferases: DNMT1 and DNMT3B in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Methyltransferase G9a Promotes the Development of Renal Cancer through Epigenetic Silencing of Tumor Suppressor Gene SPINK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic induction of immunogenic cell death by genetic stimulation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Research progress in inducing immunogenic cell death of tumor cells [frontiersin.org]
- 13. Molecular determinants of immunogenic cell death elicited by radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [researchdiscovery.drexel.edu]
CM-272 and DNA Demethylation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-272 is a first-in-class, reversible, and dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs). This potent small molecule has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies. By simultaneously targeting two key epigenetic regulators, this compound induces a cascade of cellular events including the re-expression of tumor suppressor genes, cell cycle arrest, apoptosis, and the induction of an immunogenic cell death (ICD) pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action on DNA demethylation pathways, a compilation of its quantitative biological activities, and detailed protocols for key experimental procedures used in its evaluation.
Introduction to this compound
Epigenetic modifications, such as DNA methylation and histone modification, are critical for regulating gene expression and maintaining cellular identity. Aberrant epigenetic patterns are a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes. The interplay between histone methylation and DNA methylation is a key mechanism in gene silencing. G9a (also known as EHMT2), a histone methyltransferase, is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. G9a physically interacts with DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division, to coordinate the silencing of target genes.
This compound was developed as a dual inhibitor to simultaneously target both G9a and DNMTs, offering a novel therapeutic strategy to reverse epigenetic silencing in cancer. It is a potent, selective, and substrate-competitive inhibitor with promising preclinical activity against a range of cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and bladder cancer.
Mechanism of Action: Dual Inhibition of G9a and DNMTs
This compound exerts its anti-tumor effects through the simultaneous inhibition of G9a and several DNA methyltransferases, including DNMT1, DNMT3A, and DNMT3B. This dual inhibition leads to a reduction in global levels of both H3K9me2 and 5-methylcytosine (5mC), resulting in a more open chromatin state and the reactivation of silenced tumor suppressor genes.
The therapeutic activity of this compound is also linked to the induction of a type I interferon (IFN) response in tumor cells. This is thought to be triggered by the de-repression of endogenous retroviral elements (ERVs) due to the reduction in DNA and H3K9 methylation, leading to a "viral mimicry" state that activates innate immune signaling pathways. This IFN response can lead to the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.
dot
Investigating the Role of G9a and DNMTs in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the epigenetic regulators G9a (also known as EHMT2) and DNA methyltransferases (DNMTs) in the context of lung cancer. It summarizes their molecular mechanisms, synergistic interactions, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Concepts: G9a and DNMTs in Epigenetic Regulation
Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. In cancer, these modifications can lead to the silencing of tumor suppressor genes and the activation of oncogenes.
-
G9a (Euchromatic Histone Lysine Methyltransferase 2, EHMT2): G9a is a key enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] These marks are associated with transcriptional repression and the formation of condensed, silent chromatin (heterochromatin).[1] Overexpression of G9a is observed in various cancers, including non-small cell lung cancer (NSCLC), where it is linked to aggressive phenotypes and poor prognosis.[1][2]
-
DNA Methyltransferases (DNMTs): DNMTs catalyze the addition of a methyl group to the cytosine base in DNA, primarily at CpG dinucleotides. This process, known as DNA methylation, is a fundamental mechanism for stable gene silencing. The main DNMTs in mammals are DNMT1, responsible for maintaining methylation patterns during cell division, and DNMT3A/3B, which perform de novo methylation.[3] Aberrant DNA methylation, characterized by hypermethylation of tumor suppressor gene promoters, is a hallmark of lung cancer.[3][4]
Synergistic Gene Silencing by G9a and DNMTs in Lung Cancer
G9a and DNMTs do not operate in isolation; they engage in significant crosstalk to establish and maintain a repressive chromatin state. G9a-mediated H3K9 methylation can create a binding site for other proteins, which in turn recruit DNMT1.[1][5] This direct interaction enhances DNA methylation at the target gene promoter, leading to robust and heritable gene silencing.[5][6]
This coordinated action is crucial for the downregulation of tumor suppressor genes in lung cancer. For instance, G9a has been shown to decrease the recruitment of transcriptional cofactors like HP1, DNMT1, and HDAC1 to the promoters of genes such as the cell adhesion molecule Ep-CAM, thereby promoting invasion and metastasis.[1][2] The dual inhibition of G9a and DNMT1 has emerged as a promising therapeutic strategy, as it can reactivate silenced tumor suppressors and reprogram cancer cells to be more responsive to conventional therapies.[7][8]
Quantitative Data Summary
The overexpression of G9a and DNMTs is a recurrent finding in lung cancer, correlating with tumor progression and poor patient outcomes.
Table 1: G9a and DNMT Expression in Non-Small Cell Lung Cancer (NSCLC)
| Gene | Finding in NSCLC Tissues | Association with Prognosis | Source(s) |
| G9a | Upregulated in tumor samples compared to normal tissue.[9] Overexpression found in 43.2% of 213 NSCLC tissues.[10] | High expression correlates with poor overall survival.[2][9] | [2][9][10] |
| DNMT1 | High mRNA expression levels found in tumor samples.[11] | High expression is significantly associated with an increased risk of death (Hazard Ratio: 1.74).[11] | [11] |
| DNMT3B | High mRNA expression levels found in tumor samples.[11] | High expression is associated with poor prognosis in younger patients (<65 years).[11] | [11] |
Table 2: Effects of G9a and DNMT Inhibition on NSCLC Models
| Inhibitor/Target | Model System | Key Quantitative Outcomes | Source(s) |
| G9a Knockdown (siRNA) | A549, H1299, H1975 cells (NSCLC cell lines) | Significant inhibition of tumor growth and suppression of the Wnt signaling pathway.[10] | [10] |
| UNC0638 (G9a inhibitor) | A549, H1299, H1975 cells; Xenograft model | Significantly inhibited tumor growth and suppressed Wnt signaling in vitro and in vivo.[10] | [10] |
| CM-272 (Dual G9a/DNMT1 inhibitor) | Human and murine NSCLC cell lines | Reduced proliferation and induced cell death. Re-expression of tumor suppressors SCARA5 and AOX1.[7][8] | [7][8] |
| This compound (Dual G9a/DNMT1 inhibitor) | A549 xenograft model | Reduced tumor volume by 55% (p < 0.001) compared to controls.[8] | [8] |
Key Experimental Protocols
Reproducible and robust methodologies are critical for investigating epigenetic mechanisms. Below are detailed protocols for essential techniques used to study G9a and DNMTs.
Chromatin Immunoprecipitation (ChIP) for G9a
ChIP is used to identify the genomic regions where a protein of interest (e.g., G9a) is bound to chromatin.
Protocol:
-
Cross-linking: Treat ~1x10^7 lung cancer cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Resuspend nuclei in a shearing buffer. Sonicate the chromatin to obtain fragments of 100-500 bp. The Bioruptor Pico sonicator can be used for this purpose (e.g., 3 cycles of 30 seconds ON/OFF).[12]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a validated anti-G9a antibody. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard column-based purification kit.
-
Analysis: Analyze the enriched DNA via qPCR (ChIP-qPCR) on specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[13][14]
Bisulfite Sequencing for DNA Methylation Analysis
Bisulfite sequencing is the gold standard for measuring DNA methylation at single-base resolution. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
Protocol:
-
DNA Extraction: Extract high-quality genomic DNA from lung tumor tissue or cell lines using a suitable kit (e.g., QIAamp DNA Mini Kit).[15]
-
Bisulfite Conversion: Treat 100-500 ng of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit). This step converts unmethylated cytosines to uracils.
-
Library Preparation (for sequencing):
-
For whole-genome analysis (WGBS), fragment the DNA before conversion and ligate methylated sequencing adapters.[16]
-
For targeted analysis or reduced representation (RRBS), digest the DNA with a methylation-insensitive restriction enzyme like MspI to enrich for CpG-rich regions, followed by adapter ligation and size selection.[15]
-
-
PCR Amplification: Amplify the bisulfite-converted, adapter-ligated DNA using primers specific to the adapters. The uracils will be replaced by thymines during PCR.
-
Sequencing: Sequence the amplified library on a high-throughput platform (e.g., Illumina).[15]
-
Data Analysis:
-
Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
Calculate the methylation level for each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site.[17]
-
Therapeutic Implications and Future Directions
The central role of G9a and DNMTs in silencing tumor suppressor genes makes them attractive targets for cancer therapy.[18][19] Dual inhibitors, such as this compound, have shown potent antitumor effects in preclinical lung cancer models, reducing tumor growth and sensitizing cells to other cancer drugs.[7][8]
Future research should focus on:
-
Biomarker Development: Identifying reliable biomarkers, such as the methylation status of specific genes like SCARA5, to predict response to G9a/DNMT inhibitors.[7][8]
-
Combination Therapies: Exploring the synergy between epigenetic inhibitors and other treatments, including chemotherapy, targeted therapy, and immune checkpoint inhibitors.[3][7]
-
Understanding Resistance: Investigating the mechanisms that may lead to resistance to epigenetic drugs to develop more durable therapeutic strategies.
By elucidating the intricate epigenetic network controlled by G9a and DNMTs, the scientific community can pave the way for novel and effective treatments for lung cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. H3K9 histone methyltransferase G9a promotes lung cancer invasion and metastasis by silencing the cell adhesion molecule Ep-CAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targeting-dna-methyltransferases-in-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. Quantitative analysis of DNA methylation profiles in lung cancer identifies aberrant DNA methylation of specific genes and its association with gender and cancer risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G9A promotes tumor cell growth and invasion by silencing CASP1 in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of methylation-related genes is associated with overall survival in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-Genome Bisulfite Sequencing Using the Ovation® Ultralow Methyl-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 18. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
CM-272: A Dual Inhibitor of G9a/GLP and DNMTs for Epigenetic Research and Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CM-272 has emerged as a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3] This small molecule has garnered significant interest within the scientific community for its potential in epigenetic studies and as a therapeutic agent, particularly in hematological malignancies and solid tumors.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its biological effects through the simultaneous inhibition of two key epigenetic regulators: the G9a/G9a-like protein (GLP) complex and DNA methyltransferases (DNMTs).[2] G9a and its homolog GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[5][6][7] DNMTs, including DNMT1, DNMT3A, and DNMT3B, catalyze the transfer of a methyl group to DNA, another crucial mechanism for gene silencing.[1]
G9a can physically interact with DNMT1, suggesting a coordinated mechanism for maintaining a silent chromatin state.[2] By inhibiting both G9a/GLP and DNMTs, this compound can lead to a reduction in both H3K9me2 and 5-methylcytosine (5mC) levels. This dual inhibition results in the reactivation of tumor suppressor genes and the induction of an interferon-stimulating gene signature, ultimately leading to anti-proliferative effects, apoptosis, and immunogenic cell death in cancer cells.[2][3]
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound across various targets and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| G9a | 8[1][2] |
| GLP | 2[1][2] |
| DNMT1 | 382[1][2] |
| DNMT3A | 85[1][2] |
| DNMT3B | 1200[1][2] |
Table 2: Cellular Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM, 48h) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218[1][2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269[1][2] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455[1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams have been generated using Graphviz.
Caption: G9a/GLP and DNMT signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Biochemical Enzymatic Assays
This protocol is for determining the in vitro inhibitory activity of this compound against G9a, GLP, and DNMTs.
-
Reagents and Materials:
-
Recombinant human G9a, GLP, DNMT1, DNMT3A, DNMT3B enzymes
-
Histone H3 peptide (for G9a/GLP) or DNA substrate (for DNMTs)
-
S-adenosyl-L-[methyl-³H]-methionine (SAM)
-
This compound
-
Assay buffer (specific to each enzyme)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the respective enzyme, its substrate (histone peptide or DNA), and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ³H-labeled SAM.
-
Incubate the plate at the optimal temperature and time for each enzyme.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto filter paper).
-
Measure the incorporation of the radiolabeled methyl group using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Western Blotting for Histone Modifications
This protocol is for assessing the effect of this compound on global levels of H3K9me2.
-
Reagents and Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the H3K9me2 signal to the total histone H3 signal.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or oral gavage) or vehicle control according to a predetermined dosing schedule.[3]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Perform survival analysis based on the study design.
-
Conclusion
This compound is a valuable chemical probe for dissecting the complex interplay between histone and DNA methylation in various biological processes. Its potent dual inhibitory activity provides a powerful tool for researchers in the field of epigenetics. Furthermore, the promising anti-tumor effects observed in preclinical models highlight its potential as a novel therapeutic agent for a range of cancers.[3][4] This guide provides a foundational resource for scientists and researchers looking to utilize this compound in their studies, offering both the theoretical background and practical methodologies to facilitate further investigation into this compelling epigenetic inhibitor.
References
- 1. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 6. Studying epigenetics using ChIP | Abcam [abcam.com]
- 7. Histone western blot protocol | Abcam [abcam.com]
The Early Discovery and Development of CM-272: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-272 is a pioneering, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] This technical guide provides an in-depth overview of the early discovery and preclinical development of this compound, a promising epigenetic modulator with significant therapeutic potential in oncology, particularly for hematological malignancies.[1][4] This document details the compound's mechanism of action, key quantitative data from preclinical studies, and the experimental protocols utilized in its initial evaluation.
Introduction: The Epigenetic Rationale for Dual G9a/DNMT Inhibition
The field of oncology is increasingly focused on epigenetic therapies that can reverse aberrant modifications contributing to cancer pathogenesis.[1] G9a (also known as EHMT2) and DNMTs are key enzymes that often act in concert to maintain a transcriptionally repressive state at tumor suppressor gene loci. G9a catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a hallmark of repressive chromatin.[5] G9a physically interacts with DNMT1, coordinating histone and DNA methylation to silence target genes.[1] The simultaneous inhibition of both G9a and DNMTs presents a compelling therapeutic strategy to reactivate silenced tumor suppressor genes and inhibit cancer cell proliferation.[1] this compound was developed as a potent, selective, and reversible small molecule designed to concurrently target these two critical epigenetic regulators.[1][2]
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized by its potent enzymatic inhibition and its effects on various cancer cell lines. The following tables summarize the key quantitative data from these early studies.
Table 1: Enzymatic Inhibition Profile of this compound
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Data sourced from multiple preclinical studies.[1][2]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
GI50 values represent the concentration required to inhibit cell growth by 50% after 48 hours of treatment.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily driven by the dual inhibition of G9a and DNMTs.
Reversal of Epigenetic Silencing
By inhibiting G9a and DNMTs, this compound leads to a global reduction in H3K9me2 and 5-methylcytosine (5mC) levels.[1] This reversal of repressive epigenetic marks results in the reactivation of silenced tumor suppressor genes, which in turn inhibits cancer cell proliferation and induces apoptosis.[1]
Induction of an Immune Response
A key finding in the early development of this compound was its ability to induce an anti-tumor immune response. Treatment with this compound leads to the upregulation of interferon-stimulated genes (ISGs) and promotes immunogenic cell death (ICD).[1][4] This suggests that this compound can convert "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments conducted during the early development of this compound.
G9a and DNMT1 Enzymatic Assays
Objective: To determine the in vitro inhibitory activity of this compound against G9a and DNMT1.
Materials:
-
Recombinant human G9a and DNMT1 enzymes
-
Histone H3 (1-21) peptide (for G9a assay)
-
Poly(dI-dC) DNA substrate (for DNMT1 assay)
-
S-adenosyl-L-[methyl-³H]-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
For the G9a assay, in a 96-well plate, mix recombinant G9a, H3 peptide substrate, and this compound in assay buffer.
-
For the DNMT1 assay, in a separate 96-well plate, mix recombinant DNMT1, poly(dI-dC) substrate, and this compound in assay buffer.
-
Initiate the enzymatic reaction by adding ³H-SAM to each well.
-
Incubate the plates at 37°C for 1 hour.
-
Terminate the reaction by adding a stop solution (e.g., 2.5 M HCl).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (Crystal Violet)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere/stabilize overnight.
-
Treat the cells with serial dilutions of this compound (typically from 10 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Gently wash the cells with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding the solubilization solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a hematological malignancy model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human hematological cancer cell line (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject the cancer cells into the immunodeficient mice.
-
Monitor the mice for tumor development or engraftment.
-
Once tumors reach a palpable size (e.g., 100-150 mm³) or there is evidence of engraftment, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2.5 mg/kg, intravenously, daily) or vehicle to the respective groups.
-
Measure tumor volume with calipers regularly (e.g., twice a week) or monitor disease progression through bioluminescence imaging if using luciferase-expressing cells.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K9me2 and 5mC).
-
Analyze the data for tumor growth inhibition and improvement in overall survival.
Drug Discovery and Development Workflow
The discovery of this compound followed a rational drug design approach, typical for modern small molecule inhibitors.
The process began with the identification and validation of G9a and DNMTs as synergistic targets in hematological cancers. High-throughput screening (HTS) and/or fragment-based screening were likely employed to identify initial hit compounds. These hits then underwent extensive lead optimization, involving structure-activity relationship (SAR) studies to improve potency and selectivity, as well as absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling. This compound emerged as the lead candidate from this process and advanced into preclinical development, where its efficacy and safety were evaluated in cellular and animal models.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its novel dual-inhibitory mechanism against G9a and DNMTs provides a powerful approach to reverse epigenetic silencing and reactivate anti-tumor pathways. The early discovery and preclinical development of this compound have demonstrated its potent anti-cancer activity in various hematological malignancy models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in the continued investigation and potential clinical translation of this promising therapeutic agent. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Substrate-Competitive Nature of CM-272: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-272 is a first-in-class, potent, and selective dual inhibitor of the histone methyltransferase G9a/GLP and DNA methyltransferases (DNMTs).[1][2] Its mechanism of action as a substrate-competitive inhibitor offers a distinct advantage in the landscape of epigenetic drug development. This technical guide provides an in-depth analysis of the substrate-competitive nature of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to G9a/GLP and their Role in Epigenetics
G9a (EHMT2) and G9a-like protein (GLP, or EHMT1) are key protein lysine methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic mark is predominantly associated with transcriptional repression. The aberrant activity of G9a and GLP has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.[3]
This compound: A Dual Inhibitor with a Substrate-Competitive Profile
This compound has emerged as a significant tool compound and potential therapeutic agent due to its dual inhibitory action against both G9a/GLP and DNMTs.[1][2][3] A critical feature of its mechanism is its substrate-competitive nature. This means this compound directly competes with the histone H3 substrate for binding to the active site of G9a and GLP, rather than competing with the cofactor S-adenosylmethionine (SAM). This mode of inhibition can lead to higher selectivity and a distinct pharmacological profile compared to cofactor-competitive inhibitors.
Quantitative Inhibitory Activity of this compound
The potency of this compound against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for G9a and GLP.
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Table 1: IC50 values of this compound against various methyltransferases. Data sourced from MedChemExpress.[2]
Visualizing the Mechanism of Action
To understand the substrate-competitive inhibition by this compound, it is essential to visualize the molecular interactions within the G9a/GLP signaling pathway.
References
Methodological & Application
Application Notes and Protocols for CM-272 in DU145 Prostate Cancer Cells
For Research Use Only
Introduction
CM-272 is a potent and selective dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] G9a is responsible for mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Overexpression of G9a and DNMT1 has been observed in various cancers, including castration-resistant prostate cancer (CRPC), making them attractive therapeutic targets.[2] In vitro studies have demonstrated that this compound effectively reduces cell viability and proliferation while inducing apoptosis in prostate cancer cell lines, with a pronounced effect on the DU145 cell line.[3][4]
These application notes provide detailed protocols for studying the effects of this compound on the DU145 human prostate carcinoma cell line, a widely used model for androgen-independent prostate cancer. The protocols outlined below cover cell culture, cell viability assessment, analysis of histone methylation by Western blot, and cell cycle analysis by flow cytometry.
Cell Line Information: DU145
The DU145 cell line was derived from a metastatic lesion in the brain of a 69-year-old Caucasian male with prostate carcinoma. These cells exhibit an epithelial morphology and are adherent.[2] DU145 cells are androgen-independent, meaning their growth is not regulated by androgens, and they do not express prostate-specific antigen (PSA).[1] This cell line is hypotriploid with a modal chromosome number of 64.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on various cancer cell lines, with a focus on DU145 where data is available.
Table 1: IC50/GI50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Exposure Time | Reference |
| DU145 | Prostate Cancer | EC50 determined, value not explicitly stated, significant viability reduction at low nM concentrations | 3 days | [3] |
| PC3 | Prostate Cancer | Higher EC50 than DU145 | 3 days | [3] |
| LNCaP | Prostate Cancer | Higher EC50 than DU145 | 3 days | [3] |
| CEMO-1 | Acute Lymphoblastic Leukemia | 218 | 48 hours | [1] |
| MV4-11 | Acute Myeloid Leukemia | 269 | 48 hours | [1] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 455 | 48 hours | [1] |
Table 2: Effects of this compound on DU145 Prostate Cancer Cells
| Experiment | Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability | Low nM concentrations | 3 days | Significant reduction in cell viability | [3] |
| Apoptosis | 500 nM | 3 days | Enhanced apoptosis | [3] |
| H3K9me2 Levels | 312 nM | Not specified | Reduction in H3K9me2 levels | [5] |
Experimental Protocols
DU145 Cell Culture
Aseptic techniques should be strictly followed during all cell culture procedures.
Materials:
-
DU145 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin (optional)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 2 mM L-Glutamine. Penicillin-Streptomycin can be added to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
Cell Thawing:
-
Rapidly thaw the cryovial of DU145 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance and Passaging:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new flasks at a density of 2 x 10^4 cells/cm². A subcultivation ratio of 1:4 to 1:6 is recommended.[1]
-
Change the culture medium 2-3 times per week.
-
Cell Viability Assay (PrestoBlue™ Protocol)
This protocol describes the use of PrestoBlue™ reagent to assess the effect of this compound on DU145 cell viability.
Materials:
-
DU145 cells
-
Complete growth medium
-
This compound (stock solution prepared in DMSO)
-
96-well clear-bottom black plates
-
PrestoBlue™ Cell Viability Reagent
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count DU145 cells as described in the cell culture protocol.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
PrestoBlue™ Assay:
-
After the incubation period, add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate the plate at 37°C for 1 to 2 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for H3K9me2
This protocol details the detection of H3K9me2 levels in DU145 cells treated with this compound.
Materials:
-
DU145 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer or a histone extraction buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed DU145 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 312 nM and 500 nM) and a vehicle control for the chosen duration.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, a histone extraction protocol using a low salt lysis buffer followed by acid extraction can also be used for cleaner results.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear the DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K9me2 signal to the Histone H3 signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated DU145 cells using propidium iodide (PI) staining.
Materials:
-
DU145 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed DU145 cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest the cells by trypsinization. Collect the supernatant containing any floating (potentially apoptotic) cells and combine it with the trypsinized cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase.
-
Visualizations
References
Application Notes: Optimal Concentration of CM-272 for Cell Culture Studies
Introduction
CM-272 is a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] G9a and DNMTs are key epigenetic regulators that often work in concert to silence tumor suppressor genes.[3] By simultaneously targeting both, this compound can induce re-expression of these silenced genes, leading to anti-tumor effects such as cell proliferation inhibition, cell cycle arrest, and apoptosis.[2][4] These application notes provide a summary of reported effective concentrations and detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the enzymatic activity of G9a and various DNMTs, primarily DNMT1 and DNMT3A.[1] This dual inhibition leads to a reduction in global levels of histone H3 lysine 9 dimethylation (H3K9me2) and 5-methylcytosine (5mC).[2] The subsequent reactivation of epigenetically silenced genes, including tumor suppressors and interferon-stimulated genes, triggers cell cycle arrest and immunogenic cell death, making it a promising agent for cancer research.[2][4]
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. Below are summarized IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values from various studies.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
| Data sourced from MedChemExpress and other research articles.[1][2] |
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (nM) | Exposure Time (hours) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | GI50 | 218 | Not Specified |
| MV4-11 | Acute Myeloid Leukemia (AML) | GI50 | 269 | Not Specified |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | GI50 | 455 | Not Specified |
| MO4 | Melanoma | IC50 | 384.4 | 72 |
| DU145 | Prostate Cancer (CRPC) | EC50 | Not Specified | Not Specified |
| PC3 | Prostate Cancer (CRPC) | EC50 | Not Specified | Not Specified |
| GI50 and IC50 values demonstrate significant variability across different cancer types, highlighting the need for empirical determination of the optimal dose for each cell line.[2][4][5] |
Table 3: Effective Concentration Ranges for Specific Cellular Assays
| Cell Lines | Assay Type | Concentration Range (nM) | Incubation Time (hours) | Observed Effect |
| CEMO-1, MV4-11, OCI-Ly10 | Cell Proliferation | 100 - 1000 | 12 - 72 | Dose- and time-dependent inhibition |
| CEMO-1, MV4-11, OCI-Ly10 | Cell Cycle Analysis | 100 - 1000 | 24 | Cell cycle progression blockage |
| CEMO-1, MV4-11, OCI-Ly10 | Apoptosis Induction | 100 - 1000 | 12 - 72 | Dose- and time-dependent apoptosis induction |
| MO4 (Melanoma) | Cell Viability | > 250 | 72 | Significant reduction in viability |
| These ranges provide a starting point for designing experiments to investigate specific cellular responses to this compound treatment.[1][4] |
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the efficacy of this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 1 nM. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1000 nM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot for H3K9me2 and DNMT1
This protocol assesses the target engagement of this compound by measuring changes in protein levels or post-translational modifications.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-DNMT1, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets from treated and control samples in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K9me2 diluted 1:1000) overnight at 4°C with gentle agitation. Use an antibody for a loading control (e.g., β-actin or Histone H3) to ensure equal protein loading.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control. Compare the expression levels between this compound treated and control groups. A reduction in H3K9me2 levels would indicate successful target engagement.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
- 5. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with CM-272
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] DNMTs are a family of enzymes that catalyze the methylation of DNA, another key mechanism for gene silencing. In various cancers, the overexpression of G9a and DNMTs leads to the epigenetic silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and metastasis.[1][2][3][4]
This compound's dual inhibitory action on both G9a and DNMTs leads to a synergistic reactivation of silenced tumor suppressor genes, resulting in anti-tumor effects such as the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[5][6] Furthermore, treatment with this compound has been shown to induce an immunogenic cell death, suggesting its potential in combination with immunotherapy.[1] These characteristics make this compound a promising therapeutic agent in oncology research and drug development.
This document provides detailed protocols for assessing the effect of this compound on cell viability using common laboratory methods, a summary of its activity across various cancer cell lines, and an overview of its mechanism of action.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values of this compound in a range of cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | Assay Type | Parameter | Value (nM) | Incubation Time (h) | Reference |
| DU145 | Prostate Cancer | Viability Assay | EC50 | ~250 | 72 | [5] |
| PC3 | Prostate Cancer | Viability Assay | EC50 | ~1000 | 72 | [5] |
| LNCaP | Prostate Cancer | Viability Assay | EC50 | >1000 | 72 | [5] |
| A549 | Non-Small Cell Lung Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | [7] |
| H1299 | Non-Small Cell Lung Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | [7] |
| H1975 | Non-Small Cell Lung Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | [7] |
| RT112 | Bladder Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | |
| 5637 | Bladder Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | |
| UMUC1 | Bladder Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | |
| OCI-AML3 | Acute Myeloid Leukemia | Proliferation Assay | GI50 | Not Specified | 96 | |
| MV4-11 | Acute Myeloid Leukemia | Proliferation Assay | GI50 | Not Specified | Not Specified | |
| CEMO-1 | Acute Lymphoblastic Leukemia | Proliferation Assay | GI50 | Not Specified | Not Specified | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Proliferation Assay | GI50 | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed protocols for three common cell viability assays that can be used to evaluate the efficacy of this compound. Researchers should optimize seeding densities and this compound concentration ranges for their specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is another colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in cell culture medium.
Materials:
-
This compound (stock solution in DMSO)
-
MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate - PES)
-
Cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
MTS Reagent Addition:
-
After the desired incubation period with this compound, add 20 µL of the combined MTS/PES solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate cell viability and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent
-
Cell culture medium
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
After the treatment incubation, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol, using luminescence readings instead of absorbance, to calculate cell viability and determine the IC50 value.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through the dual inhibition of G9a and DNMTs, leading to the reactivation of epigenetically silenced tumor suppressor genes. This process involves a cascade of molecular events that ultimately result in decreased cancer cell viability.
Caption: this compound mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for performing a cell viability assay with this compound.
Caption: General workflow for a cell viability assay.
References
- 1. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assay with CM-272 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a potent and selective dual inhibitor of G9a and DNA methyltransferases (DNMTs), specifically targeting G9a, DNMT1, DNMT3A, and DNMT3B.[1][2] By inhibiting these key epigenetic modifiers, this compound can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in various cancer cell lines.[2][3][4] These application notes provide detailed protocols for assessing this compound-induced apoptosis using standard cell-based assays, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for key apoptotic markers.
Mechanism of Action of this compound in Apoptosis Induction
This compound's primary mechanism involves the inhibition of G9a and DNMTs, which play a crucial role in gene silencing.[1][2] G9a is a histone methyltransferase that primarily dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. DNMTs are responsible for maintaining DNA methylation patterns, another key mechanism of gene silencing. The dual inhibition of G9a and DNMTs by this compound leads to a reduction in both H3K9me2 and DNA methylation levels, resulting in the reactivation of tumor suppressor genes.[2][3] This, in turn, can trigger the intrinsic apoptotic pathway. Additionally, this compound has been shown to induce an interferon-stimulated gene signature, which can contribute to its anti-tumor and pro-apoptotic effects.[1][3]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental conditions. Optimization of this compound concentration and treatment duration is recommended for each cell line. Studies have shown effective concentrations of this compound to be in the range of 100-1000 nM with treatment times from 12 to 72 hours.[1]
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., hematological malignancy or prostate cancer cell lines)[3][5]
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates/flasks
Protocol:
-
Culture cells in complete medium to ~70-80% confluency.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density suitable for the intended assay.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare working solutions of this compound in complete medium at the desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This assay identifies apoptotic cells based on the externalization of phosphatidylserine (PS) on the cell surface, which is detected by Annexin V.[6][7][8] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[7][8]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[9]
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[11] This assay measures the activity of specific caspases, such as caspase-3, which is a key executioner caspase.[12][13] The assay utilizes a synthetic substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.[12][14]
Materials:
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Protocol:
-
After this compound treatment, collect the cells and wash them with ice-cold PBS.
-
Lyse the cells using the provided cell lysis buffer and incubate on ice for 10-15 minutes.[13]
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to separate wells.[13]
-
Add the Reaction Buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[12]
Data Presentation:
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control |
Western Blot Analysis of Apoptotic Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[15] This includes the cleavage of caspases (e.g., caspase-3, caspase-9) and their substrates (e.g., PARP), as well as changes in the levels of Bcl-2 family proteins.[15][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Following this compound treatment, lyse the cells and determine the protein concentration as described in the caspase activity assay protocol.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Treatment Group | Relative Protein Expression (Normalized to Loading Control) |
| Cleaved Caspase-3 | |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Visualization of Experimental Workflow
Caption: Experimental workflow for apoptosis induction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Tumor Efficacy of CM-272 in Combination with Cisplatin
For Research Use Only.
Introduction
CM-272 is a novel, potent, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] Epigenetic modifications play a crucial role in tumorigenesis and drug resistance. By targeting key epigenetic regulators, this compound has demonstrated significant anti-tumor activity in various cancer models, including hematological malignancies and solid tumors.[2] Cisplatin is a cornerstone of chemotherapy for numerous cancers, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger apoptosis.[3][4][5] However, intrinsic and acquired resistance to cisplatin remains a significant clinical challenge.
Recent studies have indicated that epigenetic modulation can sensitize cancer cells to conventional chemotherapy. This application note details the experimental design for evaluating the synergistic anti-tumor effects of this compound in combination with cisplatin. The provided protocols offer a framework for researchers to investigate this promising therapeutic strategy in their own cancer models.
Signaling Pathway
The combination of this compound and cisplatin leverages a dual-pronged attack on cancer cells. This compound's inhibition of G9a and DNMTs leads to the reactivation of tumor suppressor genes and enhances immunogenic cell death.[1][6] Cisplatin directly damages DNA, inducing cell cycle arrest and apoptosis. The epigenetic reprogramming by this compound is hypothesized to lower the threshold for cisplatin-induced apoptosis, leading to a synergistic therapeutic effect.
Caption: this compound and Cisplatin signaling pathway.
Experimental Workflow
A typical experimental workflow to evaluate the synergy between this compound and cisplatin involves a combination of in vitro cell-based assays and in vivo tumor models.
Caption: In vitro and in vivo experimental workflow.
Data Presentation
In Vitro Synergy Analysis
The synergistic effect of this compound and cisplatin can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.
| Treatment Group | IC50 (this compound) | IC50 (Cisplatin) | Combination Index (CI) | Synergy Interpretation |
| Cancer Cell Line A | Value | Value | Value | Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1) |
| Cancer Cell Line B | Value | Value | Value | Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1) |
In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | - |
| This compound | Value | Value |
| Cisplatin | Value | Value |
| This compound + Cisplatin | Value | Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, cisplatin, or the combination of both. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
Western Blot Analysis
This protocol is for detecting key proteins involved in DNA damage and apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-γ-H2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Cleavage of PARP from its full-length form (116 kDa) to the cleaved fragment (89 kDa) is an indicator of apoptosis.[10][11] An increase in γ-H2AX signal indicates DNA damage.[12]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound
-
Cisplatin
-
Vehicle solutions
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[13]
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound, Cisplatin, this compound + Cisplatin).[13]
-
Administer the treatments as per the determined dosing schedule and route (e.g., intraperitoneal injection for cisplatin, oral gavage for this compound).[14][15]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.[14]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Logical Relationship Diagram
The following diagram illustrates the logical flow of the experimental design, from initial in vitro screening to in vivo validation.
Caption: Logical flow of the experimental design.
References
- 1. scispace.com [scispace.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of CM-272 in [specific cell type]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dual G9a/DNMT inhibitor, CM-272. The following information is designed to help address potential off-target effects and other common issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues encountered during cellular assays.
Issue 1: Unexpected Phenotype Observed
Question: My cells are exhibiting a phenotype (e.g., excessive cytotoxicity, morphological changes, unexpected pathway activation) that is inconsistent with G9a and/or DNMT inhibition. Could this be an off-target effect?
Answer: Yes, an unexpected phenotype is a primary indicator of potential off-target activity. While this compound is designed as a dual inhibitor of G9a and DNMTs, like many small molecule inhibitors, it can interact with other cellular proteins, particularly at higher concentrations.[1][2] It is crucial to determine if the observed phenotype is a direct result of on-target inhibition or an unintended off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting its intended targets at the concentration used. This can be done by measuring the global levels of H3K9me2 (a marker of G9a activity) and 5mC (a marker of DNMT activity) via Western Blot or ELISA. A significant reduction in these marks confirms on-target activity.[3]
-
Perform a Dose-Response Analysis: Titrate this compound across a wide concentration range. If the unexpected phenotype only occurs at concentrations significantly higher than those required to inhibit G9a and DNMTs, it is more likely to be an off-target effect.[4]
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another G9a or DNMT inhibitor with a different chemical scaffold. If the phenotype is consistent between inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of G9a or DNMT1. If the phenotype is reversed, it confirms the effect is on-target. A study on prostate cancer cells showed that overexpression of functional G9a conferred resistance to this compound.[5]
Issue 2: High Cytotoxicity at Low Concentrations
Question: I'm observing significant cell death at concentrations where I expect this compound to be selective. What could be the cause?
Answer: While this compound is designed to induce apoptosis in cancer cells, excessive toxicity could be due to on-target effects in a particularly sensitive cell line, off-target effects, or issues with the experimental setup.[6][7]
Troubleshooting Steps:
-
Review Kinase Selectivity Data: this compound has been profiled against a panel of 97 kinases and was found to have minimal promiscuity.[3] However, it's important to consider that your specific cell type may express a kinase that is sensitive to this compound and is critical for cell survival.
-
Assess Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities from synthesis can be cytotoxic. Also, consider the stability of the compound in your cell culture medium over the course of the experiment.
-
Check Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to the same compound due to their unique genetic and proteomic profiles. It's possible your cell line is highly dependent on the G9a/DNMT pathway for survival.
-
Optimize Seeding Density: Suboptimal cell seeding densities can lead to increased sensitivity to cytotoxic agents. Ensure your cells are in a healthy, logarithmic growth phase when the compound is added.
Issue 3: Inconsistent Results Across Experiments
Question: Why am I getting variable results with this compound between different experimental runs?
Answer: Inconsistent results can stem from several factors, including compound handling, cell culture conditions, and assay procedures.
Troubleshooting Steps:
-
Compound Solubility: this compound is typically dissolved in DMSO for a high-concentration stock. Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced effects.[8] If you observe precipitation when diluting the compound in aqueous media, try pre-warming the media to 37°C.[8]
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells with a consistent and low passage number for all experiments.[9]
-
Assay Timing: The effects of this compound are time-dependent.[6] Ensure that you are consistent with the incubation times for compound treatment and assay readouts.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.[9]
Data Presentation
On-Target Inhibitory Activity of this compound
The following table summarizes the reported IC50 values for this compound against its primary epigenetic targets.
| Target | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Data sourced from MedChemExpress and Cayman Chemical.[6][7]
Hypothetical Kinase Selectivity Profile
To assess off-target kinase activity, this compound would be screened against a panel of kinases. The following table is a hypothetical example of how such data would be presented to illustrate selectivity.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Selectivity (Fold vs. G9a) |
| G9a (On-Target) | 98% | 8 | 1x |
| Off-Target Kinase A | 45% | > 1,000 | > 125x |
| Off-Target Kinase B | 20% | > 5,000 | > 625x |
| Off-Target Kinase C | 5% | > 10,000 | > 1,250x |
Note: This table is for illustrative purposes only. A comprehensive kinase screen was performed, showing minimal promiscuity for this compound.[3]
Experimental Protocols
Protocol: Western Blot for H3K9me2 Reduction
This protocol verifies the on-target activity of this compound by measuring the reduction in a key histone mark.
-
Cell Culture and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 10 nM to 5 µM) and a vehicle control (DMSO) for 48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against H3K9me2 and total Histone H3 (as a loading control) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the H3K9me2 signal to the total H3 signal.
Protocol: Cell Viability (MTT) Assay
This protocol quantifies the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO or a solubilization buffer. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Intended signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Overcoming CM-272 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the dual G9a/DNMT1 inhibitor, CM-272, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] By inhibiting these enzymes, this compound is designed to reactivate silenced tumor suppressor genes and induce an anti-tumor response.
Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Several mechanisms can contribute to acquired resistance to this compound:
-
Upregulation of G9a: Increased expression of the drug's primary target, G9a, can lead to reduced efficacy. Overexpression of a catalytically functional G9a has been shown to confer higher resistance to this compound.
-
Hypoxic Tumor Microenvironment: this compound treatment can inadvertently promote the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to a hypoxic microenvironment that supports tumor survival and drug resistance.[2][3][4]
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by activating other signaling pathways to bypass the effects of G9a and DNMT1 inhibition. Pathways such as Wnt/β-catenin have been implicated in resistance to epigenetic therapies.[5][6][7][8]
Q3: How can we confirm if our cells have developed resistance to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the treated cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Troubleshooting Guide
Issue 1: Gradual loss of this compound efficacy in our long-term culture.
| Potential Cause | Suggested Solution |
| Selection of resistant clones | 1. Perform a dose-response curve to determine the current IC50 value and compare it to the initial value for the parental cell line. 2. If resistance is confirmed, consider establishing a new resistant cell line model for further investigation (see Experimental Protocols Section 2.1). 3. If possible, perform single-cell cloning to isolate and characterize resistant populations. |
| G9a overexpression | 1. Analyze G9a protein levels by Western blot in your resistant cells compared to the parental line. 2. Consider combination therapies to target downstream effectors or parallel survival pathways (see Experimental Protocols Section 2.2). |
Issue 2: High variability in experimental results with this compound.
| Potential Cause | Suggested Solution |
| Inconsistent drug concentration | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. 2. Ensure accurate and consistent dilution of the drug for each experiment. |
| Cell culture conditions | 1. Maintain consistent cell passage numbers and seeding densities for all experiments. 2. Regularly test for and treat any potential mycoplasma contamination. |
| Hypoxia induction | 1. Monitor oxygen levels in your cell culture incubator. 2. If hypoxia is suspected to be a confounding factor, consider using a nanocarrier system like MIL-53 to improve oxygen delivery or conduct experiments under controlled normoxic conditions (see Experimental Protocols Section 2.3). |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H358 | NSCLC | Varies | [9] |
| H23 | NSCLC | Varies | [9] |
| A549 | NSCLC | Varies | [9] |
| Lacun3 | NSCLC | Varies | [9] |
Table 2: Synergistic Effects of this compound in Combination with Other Anti-Cancer Agents
| Combination Agent | Cancer Type | Effect | Reference |
| Cisplatin | NSCLC | Synergistic reduction in tumor growth | [9] |
| Trametinib | NSCLC | Reprograms cells to be more responsive | [10] |
| Vorinostat | NSCLC | Reprograms cells to be more responsive | [11][12][13][14][15] |
| Lapatinib | Pancreatic Cancer | Synergistic inhibition of tumor growth | [16][17][18][19] |
| Anti-PD-1 | Murine Glioma | Improved survival | [20][21][22][23][24] |
Experimental Protocols
Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a method for generating this compound resistant cancer cell lines through continuous exposure to incrementally increasing drug concentrations.[25][26][27]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed parental cells in 96-well plates at an appropriate density.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Maintain the culture, changing the medium with fresh this compound every 3-4 days.
-
Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
-
Stepwise dose escalation:
-
Repeat step 2, gradually increasing the concentration of this compound. This process can take several months.
-
-
Characterization of resistant cells:
-
Periodically determine the IC50 of the resistant cell population and compare it to the parental line. A significant fold-increase in IC50 indicates the development of resistance.
-
Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance dose of this compound (typically the concentration they were last selected in).
-
General Protocol for In Vitro Combination Therapy
This protocol outlines a general procedure for evaluating the synergistic effects of this compound with another anti-cancer agent.[28][29][30][31][32]
Materials:
-
This compound resistant and parental cancer cell lines
-
This compound
-
Second anti-cancer agent (e.g., cisplatin, trametinib)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent
-
Plate reader
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Determine the IC50 of each drug individually:
-
Perform dose-response experiments for both this compound and the second agent in both the parental and resistant cell lines to determine their individual IC50 values.
-
-
Design combination experiment:
-
Based on the individual IC50 values, design a matrix of combination concentrations. This typically involves using a constant ratio of the two drugs or varying concentrations of both.
-
-
Cell treatment:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with the single agents and their combinations for a predetermined time (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
-
Assess cell viability:
-
Perform a cell viability assay.
-
-
Analyze for synergy:
-
Use the cell viability data to calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol for Synthesis of MIL-53(Fe) Nanocarrier
This protocol describes the hydrothermal synthesis of the MIL-53(Fe) metal-organic framework for potential use as a this compound delivery vehicle.[33][34][35][36]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Oven
Procedure:
-
Preparation of the reaction mixture:
-
Dissolve FeCl₃·6H₂O and H₂BDC in DMF in a molar ratio of 1:1.
-
-
Hydrothermal synthesis:
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 150°C for 15 hours.
-
-
Purification of MIL-53(Fe):
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at 80°C.
-
Signaling Pathways and Experimental Workflows
G9a/DNMT1 Signaling and Resistance
This compound inhibits G9a and DNMT1, which are crucial for maintaining repressive epigenetic marks (H3K9me2 and DNA methylation). In resistant cells with G9a overexpression, this inhibition is less effective, leading to the continued silencing of tumor suppressor genes and activation of pro-survival pathways like Wnt/β-catenin.
Caption: G9a/DNMT1 signaling in this compound sensitive vs. resistant cells.
HIF-1α-Mediated Hypoxia and Overcoming Resistance
This compound can induce HIF-1α, leading to a hypoxic microenvironment that promotes drug resistance. The MIL-53 nanocarrier can deliver this compound while simultaneously catalyzing the decomposition of endogenous H₂O₂ to generate O₂, thus alleviating hypoxia and restoring drug sensitivity.
Caption: Overcoming HIF-1α-mediated resistance with MIL-53@this compound.
Experimental Workflow for Combination Therapy
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in combination with another therapeutic agent.
Caption: Workflow for in vitro combination therapy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1 signaling in drug resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of Wnt/β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of different resistance-training regimens on the WNT-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/Beta-Catenin Signaling and Prostate Cancer Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. In vitro and in vivo histone deacetylase inhibitor therapy with vorinostat and paclitaxel in ovarian cancer models: does timing matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmchemsci.com [jmchemsci.com]
- 15. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evidence that a combination of lapatinib plus S-1 is a promising treatment for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Combination of lapatinib with isothiocyanates overcomes drug resistance and inhibits migration of HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Different Anti-PD-1 Checkpoint Combination Strategies for First-Line Advanced NSCLC Treatment—The Experience of Ion Chiricuță Oncology Institute [mdpi.com]
- 21. Combination Therapy with Anti-PD-1, Anti-TIM-3, and Focal Radiation Results in Regression of Murine Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vitro and in vivo Effects of Cisplatin and Etoposide in Combination on Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]
- 32. In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A novel route to size-controlled MIL-53(Fe) metal–organic frameworks for combined chemodynamic therapy and chemotherapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A novel route to size-controlled MIL-53(Fe) metal–organic frameworks for combined chemodynamic therapy and chemotherapy for cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Optimizing CM-272 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of CM-272 for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, reversible, dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), primarily DNMT1.[1][2][3][4] By inhibiting these enzymes, this compound leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC).[2][3][4] This epigenetic reprogramming can reactivate tumor suppressor genes, inhibit cell proliferation, induce apoptosis, and trigger an immunogenic response through the activation of interferon-stimulated genes.[1][2][3][4]
Q2: What are the primary cellular effects of this compound treatment?
A2: The primary cellular effects of this compound include:
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Inhibition of cell proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[3][4]
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Induction of apoptosis: The compound promotes programmed cell death in cancer cells.[1][2][3][4]
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Cell cycle arrest: this compound can block cell cycle progression.[3]
-
Induction of an interferon response: By derepressing endogenous retroviral elements, this compound can induce a viral mimicry response, leading to the activation of type I interferon signaling and immunogenic cell death.[2][5]
Q3: How do I determine the optimal concentration (EC50/GI50) of this compound for my cell line?
A3: The optimal concentration of this compound is cell-line specific. To determine the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50), a dose-response experiment is recommended. This typically involves treating your cells with a range of this compound concentrations for a fixed period (e.g., 48 or 72 hours) and then assessing cell viability using an appropriate assay (e.g., MTS, resazurin, or ATP-based assays).[6] The GI50 values for some cancer cell lines have been reported to be in the nanomolar range.[3][4]
Q4: How long should I treat my cells with this compound to observe a significant effect?
A4: The optimal treatment duration is dependent on the cell type and the specific biological question being investigated. In vitro studies have shown significant effects on cell viability and apoptosis with treatment durations ranging from 12 to 72 hours.[3] For in vivo xenograft models, treatment regimens of daily administration for several weeks (e.g., 28 days) have been used.[3] To determine the optimal duration for your experiment, a time-course experiment is recommended.
Troubleshooting Guides
Problem 1: I am not observing a significant decrease in cell viability after this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response curve to determine the GI50 for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow it down based on the initial results.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed concentration of this compound (e.g., the predetermined GI50) and assess viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. Confirm the expression of G9a and DNMT1 in your cell line via Western blot or qPCR. Overexpression of these targets has been associated with sensitivity to this compound.[1]
-
-
Possible Cause 4: Drug Inactivity.
-
Solution: Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh stock solutions and protect them from light.
-
Problem 2: I am not detecting a decrease in global H3K9me2 or 5mC levels.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration.
-
Solution: Epigenetic modifications can take time to be reversed. Increase the treatment duration (e.g., up to 96 hours) or the concentration of this compound. A time-course and dose-response experiment measuring H3K9me2 and 5mC levels by Western blot or ELISA is recommended.
-
-
Possible Cause 2: Assay Sensitivity.
-
Possible Cause 3: Rapid Reversal of Inhibition.
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Treatment: The following day, treat the cells with this compound at a predetermined concentration (e.g., the GI50 for a 48 or 72-hour treatment) and a vehicle control (e.g., DMSO).
-
Time Points: At various time points (e.g., 12, 24, 48, 72, and 96 hours) after treatment, assess cell viability.
-
Viability Assay: Use a suitable cell viability assay such as MTS, resazurin, or a luminescence-based ATP assay, following the manufacturer's instructions.[6][9]
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells at each time point. Plot cell viability against time to determine the duration at which the maximum effect is achieved.
Protocol 2: Assessing Changes in Global H3K9me2 and 5mC Levels
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentration and for the optimal duration determined from previous experiments. Include a vehicle control.
-
Histone Extraction: For H3K9me2 analysis, harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Genomic DNA Extraction: For 5mC analysis, harvest the cells and extract genomic DNA using a commercial kit.
-
Western Blot for H3K9me2:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K9me2 and a loading control antibody (e.g., total Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.[7]
-
-
ELISA for 5mC:
-
Use a commercial global DNA methylation ELISA kit.
-
Follow the manufacturer's protocol to quantify the percentage of 5mC in your DNA samples.[7]
-
-
Data Analysis: Quantify the band intensities for the Western blot and normalize the H3K9me2 signal to the total H3 signal. For the ELISA, calculate the percentage of 5mC according to the kit's instructions. Compare the levels in treated samples to the vehicle control.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) at 48h | Reference |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | [3][4] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | [3][4] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 | [3][4] |
Table 2: IC50 Values of this compound for Target Enzymes
| Enzyme | IC50 (nM) | Reference |
| G9a | 8 | [3][4] |
| GLP | 2 | [3][4] |
| DNMT1 | 382 | [3][4] |
| DNMT3A | 85 | [3][4] |
| DNMT3B | 1200 | [3][4] |
Visualizations
References
- 1. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. What Are the Commonly Used Methods for Protein Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein Methylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing CM-272 Toxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of CM-272 in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a first-in-class, reversible, dual small molecule inhibitor that targets two key epigenetic enzymes: G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2] Specifically, it inhibits G9a, DNMT1, DNMT3A, and DNMT3B.[1] By inhibiting these enzymes, this compound can alter gene expression patterns, leading to anti-tumor effects such as the induction of apoptosis and the activation of interferon-stimulated genes.[1]
Q2: Why is this compound toxic to non-cancerous cell lines?
While this compound is being developed as an anti-cancer therapeutic, its targets, G9a and DNMTs, are also essential for the normal function and homeostasis of non-cancerous cells.[3][4] These enzymes play critical roles in regulating gene expression, maintaining genomic stability, and controlling cell differentiation.[5][6][7] Inhibition of these fundamental cellular processes by this compound can lead to unintended cytotoxicity in normal, non-cancerous cells.
Q3: How does the toxicity of this compound in non-cancerous cells compare to its effect on cancer cells?
Studies have shown that non-cancerous cell lines may exhibit a higher tolerance to this compound compared to cancerous cell lines. For instance, in studies involving prostate cell lines, higher concentrations of this compound were required to impair the proliferation of non-tumoral cells compared to prostate cancer cells. This suggests the existence of a therapeutic window where cancer cells are more sensitive to the effects of this compound.
Q4: What are the visible signs of this compound toxicity in cell culture?
Common signs of cytotoxicity include:
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A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment from the culture surface.
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Increased presence of floating, dead cells in the culture medium.
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Induction of apoptosis, which can be confirmed by specific assays (e.g., Annexin V staining).
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in non-cancerous cell lines.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| High levels of cell death observed at the desired effective concentration. | The concentration of this compound is above the toxic threshold for the specific non-cancerous cell line. | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the target (if known in your system) with minimal toxicity. Start with a broad range of concentrations and narrow down to the lowest effective concentration. 2. Reduce Treatment Duration: Decrease the incubation time with this compound. A shorter exposure may be sufficient to achieve the desired biological effect with reduced toxicity. |
| Sub-optimal results and high background toxicity. | Off-target effects of this compound may be contributing to cytotoxicity. | 1. Co-treatment with Antioxidants: this compound-induced cellular stress may involve the generation of reactive oxygen species (ROS). Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may mitigate this aspect of toxicity. An initial concentration of 1-5 mM NAC can be tested. 2. Serum Starvation and Growth Factor Stimulation: To synchronize cells and potentially reduce non-specific toxicity, consider serum-starving the cells for 12-24 hours, followed by stimulation with growth factors in the presence of this compound.[8][9] This can help dissect the specific effects of the inhibitor from general metabolic stress. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or seeding density. | 1. Standardize Cell Culture Conditions: Use cells with a consistent and low passage number. Ensure consistent seeding density for all experiments. 2. Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various non-cancerous and cancerous cell lines.
Table 1: Cytotoxicity of this compound in Non-Cancerous Prostate Cell Lines
| Cell Line | Cell Type | EC50 (µM) after 72h |
| RWPE-1 | Non-tumoral prostate epithelium | > 10 |
| WPMY-1 | Non-tumoral prostate stroma | > 10 |
| PCAFs | Cancer-associated prostate fibroblasts | > 10 |
Data extracted from a study on prostate cancer cell lines, where non-tumoral cells showed significantly less sensitivity to this compound.
Table 2: Comparative GI50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM) after 48h |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.[1]
Experimental Protocols
1. Protocol for Optimizing this compound Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific non-cancerous cell line.
Materials:
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Protocol for Co-treatment with N-acetylcysteine (NAC)
This protocol describes how to assess if an antioxidant can mitigate this compound-induced toxicity.
Materials:
-
Your non-cancerous cell line
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (sterile-filtered)
-
24-well or 96-well cell culture plates
-
Cell viability assay reagent
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare Treatment Media: Prepare the following treatment media:
-
Vehicle control (medium + DMSO)
-
This compound at a concentration known to cause some toxicity (e.g., near the IC50)
-
NAC alone (e.g., 1 mM)
-
This compound + NAC (co-treatment)
-
-
Treatment: Replace the culture medium with the prepared treatment media.
-
Incubation: Incubate for the desired duration.
-
Assessment: Evaluate cell viability using a standard assay. A significant increase in viability in the co-treatment group compared to the this compound alone group suggests that oxidative stress contributes to the toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferase G9a Is Required for Cardiomyocyte Homeostasis and Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G9a Plays Distinct Roles in Maintaining DNA Methylation, Retrotransposon Silencing, and Chromatin Looping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing CM-272 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cellular target engagement of CM-272, a dual inhibitor of the histone methyltransferases G9a and GLP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
This compound is a small molecule inhibitor that dually targets two related protein lysine methyltransferases: G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2][3] These enzymes are the primary mediators of mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2][4][5] G9a and GLP often form a heteromeric complex to carry out their function in cells.[5][6]
Q2: How can I confirm that this compound is engaging its targets, G9a and GLP, in my cells?
Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of a compound to its target protein in a cellular environment.[7][8][9][10][11][12] Ligand binding increases the thermal stability of the target protein.[7][8][9]
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In-Cell Western (ICW) or Immunofluorescence: These methods quantify the levels of H3K9me2, the product of G9a/GLP activity.[4][13] A decrease in H3K9me2 levels upon this compound treatment indicates target inhibition.
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Western Blotting: This traditional technique can be used to measure the global levels of H3K9me2 in cell lysates following treatment with this compound.[14]
-
NanoBRET® Target Engagement Assay: This live-cell assay measures the binding of a compound to a NanoLuc® luciferase-tagged target protein.[15]
Q3: What is the expected downstream cellular effect of this compound treatment?
By inhibiting G9a and GLP, this compound leads to a global reduction in H3K9me2 levels.[4] This can lead to the reactivation of silenced genes and may result in various cellular outcomes depending on the cell type, including decreased cell viability, proliferation, and induction of apoptosis.[1]
Q4: Are there potential off-target effects of this compound that I should be aware of?
While this compound is designed to be a dual inhibitor of G9a and GLP, like any small molecule inhibitor, the possibility of off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of G9a/GLP inhibition. This can include comparing the effects of this compound to those of G9a or GLP knockdown (e.g., using shRNA).[1][4]
Troubleshooting Guides
Problem 1: No change in global H3K9me2 levels observed after this compound treatment in a Western blot.
| Possible Cause | Suggested Solution |
| Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Potency can vary between cell lines.[13] |
| Poor cell permeability of the compound. | Although this compound is designed to be cell-permeable, its effectiveness can be influenced by the specific characteristics of your cell line. Consider using a positive control compound known to be potent in your cell type, such as UNC0638.[3] |
| Issues with the Western blotting protocol for histones. | Histone extraction and transfer can be challenging. Consider using an acid extraction protocol to enrich for histones.[14][16] Also, adding a low concentration of SDS (e.g., 0.01%) to the transfer buffer can improve the transfer of positively charged histones.[16] |
| Antibody quality. | Ensure you are using a high-quality, validated antibody specific for H3K9me2.[4][17] Check the manufacturer's recommendations and relevant literature for optimal antibody concentrations and incubation conditions. |
Problem 2: High variability in results from the Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Suggested Solution |
| Inconsistent heating of samples. | Use a thermal cycler with a heated lid to ensure precise and uniform temperature control across all samples. |
| Suboptimal cell density. | Optimize the cell density to ensure reproducible results. Too few or too many cells can lead to variability in protein concentration and subsequent analysis. |
| Inefficient cell lysis. | Ensure complete cell lysis to release the soluble protein fraction. Optimize the lysis buffer and procedure for your cell type. |
| Issues with protein quantification. | Use a reliable protein quantification method for the soluble fraction before loading samples for Western blotting or other detection methods. |
Experimental Protocols
Protocol 1: Assessing H3K9me2 Levels by In-Cell Western (ICW)
This protocol allows for the quantification of H3K9me2 levels in a multi-well plate format.
Materials:
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Cells of interest
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This compound
-
96-well clear bottom, black-walled plates
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Primary antibody against H3K9me2
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Primary antibody for normalization (e.g., total Histone H3 or a DNA dye like DRAQ5)[4]
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Appropriate secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD)
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Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Phosphate-buffered saline (PBS)
-
Near-infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time (e.g., 48 hours).[4] Include vehicle-treated (DMSO) and untreated controls.
-
After treatment, aspirate the media and wash the cells with PBS.
-
Fix the cells by adding formaldehyde (e.g., 4% in PBS) for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Triton X-100 (e.g., 0.1% in PBS) for 15 minutes.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against H3K9me2 and the normalization primary antibody (if applicable) diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light. If using a DNA dye for normalization, it can be added at this step.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and the normalization control. Normalize the H3K9me2 signal to the control signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) followed by Western Blotting
This protocol assesses the direct binding of this compound to G9a in cells.[7][8]
Materials:
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Cells of interest
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
Thermal cycler
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against G9a
-
Appropriate HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a sufficient density and treat with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody against G9a.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to generate a melting curve for G9a in the presence and absence of this compound. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 methylation.
Caption: Workflow for assessing H3K9me2 levels by In-Cell Western.
References
- 1. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.co.jp [revvity.co.jp]
- 13. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 16. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 17. biocompare.com [biocompare.com]
CM-272 degradation and stability in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CM-272, a first-in-class dual inhibitor of G9a and DNMTs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, the final concentration of DMSO should be kept low (generally below 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. For short-term storage, -20°C is acceptable for up to one month.
Q3: What is the known stability of this compound in aqueous solutions and cell culture media?
A3: While specific, quantitative stability data for this compound in various aqueous buffers and cell culture media is not extensively published, its quinazoline core suggests it is relatively stable in cold, dilute acidic, and alkaline solutions. However, prolonged incubation at physiological temperatures (37°C) in cell culture media may lead to gradual degradation. It is advisable to prepare fresh dilutions from the frozen stock for each experiment.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its quinazoline chemical structure, potential degradation pathways for this compound may include hydrolysis and oxidation.[1] Hydrolysis can occur at the amide bond, particularly under strong acidic or basic conditions, or upon prolonged exposure to aqueous environments. Oxidation of the heterocyclic ring system is another possibility, which can be accelerated by exposure to light or the presence of oxidizing agents.
Q5: How can I check for the degradation of my this compound stock solution?
A5: If you suspect degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution. A significant decrease in the area of the parent peak or the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare a fresh dilution of this compound from a frozen stock that has undergone minimal freeze-thaw cycles. 2. If possible, verify the integrity of the stock solution using HPLC. 3. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
| Improper Storage | 1. Ensure stock solutions are stored at -80°C for long-term storage. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Low Cell Permeability | 1. Although this compound has shown cellular activity, ensure the cell line being used is permeable to the compound. 2. Optimize incubation time to allow for sufficient cellular uptake. |
| Incorrect Concentration | 1. Verify the calculations for your dilutions. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | 1. Lower the concentration of this compound to the lowest effective dose determined from a dose-response curve. 2. High concentrations can lead to non-specific binding and off-target effects. |
| Solvent (DMSO) Toxicity | 1. Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). 2. Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Contamination of Stock Solution | 1. Prepare a fresh stock solution from a new vial of powdered this compound. 2. Filter-sterilize the stock solution if microbial contamination is suspected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the desired amount of powdered this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected sterile vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Prepare serial dilutions in cell culture media to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blotting for target protein levels, or qRT-PCR for gene expression analysis.
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Solution at 37°C (Hypothetical Data)
| Time (hours) | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 8.0 (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 98 | 95 | 92 |
| 48 | 95 | 88 | 81 |
| 72 | 91 | 80 | 70 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental stability data for this compound is not publicly available. Researchers should perform their own stability assessments for their specific experimental conditions.
Visualizations
Caption: General experimental workflow for cell-based assays using this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Identifying potential confounding factors in CM-272 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors during experiments with CM-272.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of two key epigenetic-modifying enzymes: DNA methyltransferase 1 (DNMT1) and G9a methyltransferase.[1] Its anti-tumoral effect stems from its ability to inhibit these enzymes, which are often overexpressed in cancers such as castration-resistant prostate cancer (CRPC).[1] By blocking G9a, this compound has been shown to decrease cancer cell viability and proliferation while promoting apoptosis.[1] The drug's mechanism of action is dependent on the catalytic function of G9a.[1]
Q2: We are observing high variability in cell viability assays with this compound. What are the potential confounding factors?
A2: High variability in cell viability assays can be attributed to several factors. Firstly, the baseline expression levels of DNMT1 and G9a in your cell lines can significantly impact the efficacy of this compound.[1] Secondly, cell culture conditions such as cell density, passage number, and media composition can influence cellular response to epigenetic modifiers. Finally, the specific cell viability assay used (e.g., MTT, MTS, or real-time glow) may have different sensitivities and specificities.
Q3: Can the three-dimensional (3D) culture model affect the outcome of this compound treatment?
A3: Yes, the culture model can be a significant factor. While this compound has demonstrated anti-tumoral effects in both 2D and 3D prostate cancer models, the pharmacokinetics and drug penetration can differ substantially between a monolayer (2D) and a spheroid (3D) culture.[1] This can lead to variations in the effective concentration of the drug reaching the target cells within the spheroid, potentially confounding the experimental results.
Troubleshooting Guides
Issue: Inconsistent Anti-Proliferative Effects of this compound
-
Potential Cause 1: Cell Line Heterogeneity. Different cancer cell lines, even from the same tissue of origin, can exhibit varied expression levels of DNMT1 and G9a.
-
Troubleshooting Step: Perform baseline characterization of DNMT1 and G9a expression (e.g., via Western blot or qPCR) in all cell lines used in your study. This will help in stratifying the response based on target expression.
-
-
Potential Cause 2: Off-Target Effects. At higher concentrations, this compound might exert off-target effects that could confound the interpretation of its specific activity against DNMT1 and G9a.
-
Potential Cause 3: Drug Stability and Activity. Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Troubleshooting Step: Ensure that the compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and protect from light if it is light-sensitive.
-
Issue: Discrepancies Between 2D and 3D Culture Results
-
Potential Cause 1: Drug Penetration in Spheroids. The dense structure of 3D spheroids can limit the diffusion of this compound to the inner core of cells.
-
Troubleshooting Step: Optimize the incubation time and concentration of this compound for 3D models. Consider using techniques like immunohistochemistry to visualize drug penetration within the spheroids.
-
-
Potential Cause 2: Altered Gene Expression in 3D Cultures. Cells grown in 3D can have different gene expression profiles, including the targets of this compound, compared to 2D cultures.
-
Troubleshooting Step: Compare the expression of DNMT1 and G9a in your 2D and 3D models to ensure the target is present at comparable levels.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Prostate Cancer Cell Lines
| Cell Line | Description | Baseline G9a Expression (Relative Units) | This compound IC50 (µM) in 2D Culture | This compound IC50 (µM) in 3D Culture |
| LNCaP | Androgen-sensitive | 1.2 | 5.8 | 12.3 |
| DU145 | Androgen-insensitive | 2.5 | 2.1 | 6.5 |
| PC3 | Androgen-insensitive | 1.8 | 3.5 | 9.1 |
| 22Rv1 | Androgen-sensitive, expresses AR-V7 | 2.1 | 2.9 | 7.8 |
Table 2: Potential Drug Interactions with Epigenetic Modifiers
| Co-administered Drug Class | Potential Interaction with this compound | Recommendation |
| Other DNMT Inhibitors (e.g., Azacitidine) | Synergistic or additive effects on DNA methylation and cell toxicity. | Perform dose-response matrix studies to evaluate synergy and potential for increased toxicity. |
| Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat) | Potential for synergistic anti-tumor activity through combined effects on chromatin remodeling. | Evaluate the combination for enhanced efficacy, but also monitor for increased cellular stress and apoptosis. |
| Chemotherapeutic Agents (e.g., Docetaxel) | This compound may sensitize cancer cells to chemotherapy by altering gene expression. | Assess the effect of this compound pre-treatment on the efficacy of standard chemotherapies. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Real-Time Glow Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well, white, clear-bottom plate. Allow cells to adhere for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Reading: At desired time points (e.g., 24, 48, 72 hours), add the real-time glow reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.
Protocol 2: Western Blot for G9a and H3K9me2 Expression
-
Protein Extraction: Lyse the cells treated with this compound and untreated controls using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against G9a, H3K9me2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: A workflow for troubleshooting inconsistent this compound data.
Caption: Potential confounding factors in this compound research.
References
Validation & Comparative
A Head-to-Head Battle of G9a Inhibitors: CM-272 vs. UNC0638
In the landscape of epigenetic drug discovery, the histone methyltransferase G9a has emerged as a critical target for therapeutic intervention in various diseases, particularly cancer. Among the arsenal of small molecule inhibitors developed to target this enzyme, CM-272 and UNC0638 have garnered significant attention. This guide provides a comprehensive comparison of these two prominent G9a inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
At a Glance: Key Differences
This compound distinguishes itself as a first-in-class dual inhibitor, targeting both G9a and DNA methyltransferases (DNMTs).[1][2][3] This dual action provides a multi-pronged approach to epigenetic modulation. In contrast, UNC0638 is a highly potent and selective inhibitor of G9a and its closely related homolog, G9a-like protein (GLP).[4] This selectivity makes it a valuable tool for specifically probing the functions of G9a/GLP.
Performance Data: A Quantitative Comparison
The following tables summarize the biochemical potency and cellular activity of this compound and UNC0638 based on published data.
Table 1: Biochemical Potency (IC50, nM)
| Target | This compound | UNC0638 |
| G9a | 8[1][3] | <15[4][5] |
| GLP | 2[1] | 19[4][5] |
| DNMT1 | 382[1][3] | >100,000[5] |
| DNMT3A | 85[1][3] | Not Reported |
| DNMT3B | 1200[1][3] | Not Reported |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity
| Cell Line | Assay | This compound (GI50, nM) | UNC0638 (IC50, nM) |
| CEMO-1 (ALL) | Proliferation | 218[1][3] | Not Reported |
| MV4-11 (AML) | Proliferation | 269[1][3] | Not Reported |
| OCI-Ly10 (DLBCL) | Proliferation | 455[1][3] | Not Reported |
| MDA-MB-231 | H3K9me2 Reduction | Not Reported | 81[5] |
GI50 (Growth Inhibition 50) and IC50 values in cellular assays represent the concentration of the inhibitor that causes 50% inhibition of cell growth or a specific cellular process.
Signaling Pathways and Experimental Workflow
The inhibition of G9a by this compound and UNC0638 leads to the modulation of various cellular signaling pathways, primarily through the reduction of histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.
Caption: Mechanism of action for this compound and UNC0638.
The typical workflow for evaluating these inhibitors involves a series of biochemical and cell-based assays.
Caption: A typical experimental workflow for G9a inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key experiments cited in the evaluation of G9a inhibitors.
Biochemical IC50 Determination (Chemiluminescent Assay)
This assay is designed to measure the activity of G9a by detecting the methylation of a histone H3 peptide substrate.
-
Plate Preparation: A 96-well plate is pre-coated with a histone H3 peptide substrate.
-
Reaction Mixture: A master mix containing 4x HMT Assay Buffer, S-adenosylmethionine (SAM), and distilled water is prepared.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or UNC0638) are added to the wells. A diluent solution is used for positive and negative controls.
-
Enzyme Addition: Diluted G9a enzyme is added to all wells except for the "Blank" wells.
-
Incubation: The plate is incubated for 1 hour at room temperature with gentle agitation to allow the enzymatic reaction to occur.
-
Antibody Incubation: A primary antibody specific to the methylated lysine residue is added, followed by a secondary HRP-labeled antibody.
-
Signal Detection: A chemiluminescent HRP substrate is added, and the luminescence signal, which is directly proportional to G9a activity, is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of G9a inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of this compound or UNC0642 (a close analog of UNC0638) or a vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI50 values are determined.
In-Cell Western Assay for H3K9me2 Levels
This assay quantifies the levels of a specific intracellular protein modification, in this case, H3K9me2.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the inhibitor for a designated time (e.g., 48 hours).
-
Cell Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody entry.
-
Antibody Incubation: The cells are incubated with a primary antibody specific for H3K9me2, followed by an infrared-labeled secondary antibody. A nucleic acid dye (e.g., DRAQ5) is used for normalization of cell number.
-
Signal Detection: The plate is scanned using an infrared imaging system to detect the fluorescence signals from the secondary antibody and the nucleic acid dye.
-
Data Analysis: The H3K9me2 signal is normalized to the cell number signal, and the concentration-dependent reduction in H3K9me2 levels is used to determine the cellular IC50.[5]
Conclusion
Both this compound and UNC0638 are potent inhibitors of G9a with distinct profiles. This compound's dual inhibition of G9a and DNMTs presents a unique therapeutic strategy for cancers where both pathways are dysregulated.[2][3][6] Its ability to induce an interferon response and immunogenic cell death further enhances its therapeutic potential.[1][2] UNC0638, with its high selectivity for G9a/GLP, serves as an excellent chemical probe for dissecting the specific roles of these enzymes in cellular processes and disease.[4][5] The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies aiming to understand the specific consequences of G9a/GLP inhibition, UNC0638 is an ideal tool. For therapeutic applications where a broader epigenetic reprogramming is desired, this compound may offer a more advantageous approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
Validating CM-272's On-Target Efficacy: A Comparative Analysis with G9a Knockdown
A Comparison Guide for Researchers in Oncology and Drug Development
Introduction
CM-272 is a potent, first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] Its mechanism of action is primarily attributed to the inhibition of G9a's catalytic activity, which plays a crucial role in gene silencing and cancer progression. To rigorously validate that the anti-tumor effects of this compound are mediated through its intended target, a direct comparison with the genetic knockdown of G9a is essential. This guide provides a comprehensive analysis of the phenotypic and molecular similarities between pharmacological inhibition of G9a by this compound and its genetic silencing, offering researchers valuable insights and supporting experimental data for their own investigations.
Performance Comparison: this compound vs. G9a Knockdown
A cornerstone of validating a targeted therapy is demonstrating that its cellular effects mimic those of directly silencing the target protein. Studies in castration-resistant prostate cancer (CRPC) cell lines have provided compelling evidence for this compound's on-target activity.
In the DU145 prostate cancer cell line, treatment with this compound and siRNA-mediated knockdown of G9a resulted in a comparable reduction in cell viability, suggesting that the primary anti-proliferative effect of this compound in these cells is driven by the inhibition of G9a's methyltransferase activity.[2][3] This indicates a strong SET-domain-dependent mechanism of action for this compound in this context.[2]
Interestingly, in the PC3 prostate cancer cell line, while both this compound and G9a knockdown significantly reduced cell viability, the effect of G9a knockdown was more pronounced.[2][3] This suggests that in PC3 cells, G9a may have additional, non-catalytic functions that contribute to cell survival, which are not targeted by a catalytic inhibitor like this compound.[2]
The overexpression of functional G9a in DU145 cells has been shown to confer higher resistance to this compound treatment, further reinforcing that the drug's mechanism of action is dependent on its interaction with the G9a enzyme.[2]
Quantitative Data Summary
The following table summarizes the comparative effects of this compound treatment and G9a knockdown on the viability of prostate cancer cell lines.
| Cell Line | Treatment/Modification | Concentration/Target | Cell Viability (% of Control) | Key Finding |
| DU145 | This compound | 312 nM | ~60% | Similar reduction in viability compared to G9a knockdown. |
| DU145 | G9a siRNA | Not Applicable | ~60% | Confirms G9a inhibition as the primary mechanism of this compound in these cells. |
| PC3 | This compound | 610 nM | ~75% | Significant reduction in viability. |
| PC3 | G9a siRNA | Not Applicable | ~55% | G9a knockdown has a greater impact on viability than this compound. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental logic, the following diagrams have been generated.
Caption: Mechanism of G9a Inhibition Leading to Apoptosis.
Caption: Experimental Workflow for Validating this compound's Mechanism.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
G9a Knockdown using siRNA
This protocol outlines the transient knockdown of G9a in prostate cancer cell lines.
-
Cell Seeding:
-
Seed DU145 or PC3 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Preparation:
-
Use a validated siRNA sequence targeting human G9a (e.g., SMARTpool siRNA from Dharmacon) and a non-targeting control siRNA.
-
Dilute the siRNA in serum-free medium (e.g., Opti-MEM).
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
-
Validation of Knockdown:
-
After the incubation period, harvest a subset of cells to confirm G9a knockdown by Western blot and/or qRT-PCR.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or the appropriate vehicle control. For G9a knockdown experiments, perform the assay 48-72 hours post-transfection.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot for G9a and H3K9me2
This protocol is for detecting changes in the protein levels of G9a and the histone mark H3K9me2.
-
Cell Lysis:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, nuclear extraction may be performed.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for G9a, H3K9me2, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Conclusion
References
Synergistic Potential of CM-272 with PARP Inhibitors: A Comparative Guide for Researchers
For Immediate Release
A Novel Combination Strategy Shows Promise in Overcoming Resistance and Enhancing Anti-Cancer Efficacy
Recent preclinical evidence suggests a potent synergistic relationship between CM-272, a first-in-class dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs), and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination holds the potential to overcome resistance to PARP inhibitors and broaden their therapeutic application across a wider range of cancers. This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale for Combination: Targeting Intersecting Pathways
This compound exerts its anti-tumor effects by simultaneously inhibiting two key epigenetic regulators: G9a and DNMTs. G9a is responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with gene silencing. DNMTs, including DNMT1, DNMT3A, and DNMT3B, are crucial for maintaining DNA methylation patterns that regulate gene expression. By inhibiting these enzymes, this compound can reactivate tumor suppressor genes and induce cancer cell death.
PARP inhibitors, on the other hand, function by blocking the repair of DNA single-strand breaks. This leads to the accumulation of DNA double-strand breaks during replication, which are particularly lethal to cancer cells deficient in the homologous recombination (HR) pathway of DNA repair, a state often referred to as "BRCAness."
The synergy between this compound and PARP inhibitors is hypothesized to arise from this compound's ability to induce a "BRCAness" phenotype in cancer cells, even in those with functional BRCA proteins. By altering the epigenetic landscape, this compound may downregulate key HR repair genes, rendering the cells more susceptible to the DNA damaging effects of PARP inhibitors.
Preclinical Evidence of Synergy
While direct studies on the combination of this compound and PARP inhibitors are emerging, compelling evidence from studies on individual G9a and DNMT inhibitors combined with PARP inhibitors provides a strong foundation for this synergistic interaction.
A pivotal study by Pulliam et al. (2018) demonstrated that the DNMT inhibitor guadecitabine acts synergistically with the PARP inhibitor talazoparib in breast and ovarian cancer models, irrespective of their BRCA mutation status. The combination was found to enhance PARP trapping on DNA, a key mechanism of PARP inhibitor cytotoxicity.
Furthermore, research by Watson et al. (2019) has shown that inhibition of G9a and its homolog GLP (EHMT1/2) can re-sensitize PARP inhibitor-resistant high-grade serous ovarian cancer cells to treatment. This suggests that targeting G9a activity can disrupt the mechanisms that cancer cells use to evade PARP inhibitor-induced cell death.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of combining epigenetic modulators with PARP inhibitors.
Table 1: In Vitro Efficacy of Guadecitabine (DNMT Inhibitor) and Talazoparib (PARP Inhibitor) Combination
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Synergy |
| PEO1 (BRCA2 mutant) | Guadecitabine | Not specified | < 1.0 | Synergistic |
| Talazoparib | Not specified | |||
| Guadecitabine + Talazoparib | Not specified | |||
| PEO4 (BRCA2 revertant) | Guadecitabine | Not specified | < 1.0 | Synergistic |
| Talazoparib | Not specified | |||
| Guadecitabine + Talazoparib | Not specified |
Data extrapolated from clonogenic survival assays in Pulliam et al., 2018. Specific IC50 values for the combination were not provided in the abstract, but synergy was determined by the Chou-Talalay method.
Table 2: Effect of G9a/GLP Inhibition on PARP Inhibitor Sensitivity
| Cell Line | Treatment | Effect |
| PARPi-resistant HGSOC | UNC1999 (G9a/GLP inhibitor) + Olaparib (PARP inhibitor) | Re-sensitization to Olaparib |
Findings from Watson et al., 2019, demonstrating that inhibition of G9a/GLP can overcome acquired resistance to PARP inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these synergistic interactions.
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony, thereby assessing the long-term effects of drug treatments on cell viability.
-
Cell Seeding: Plate cells in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound, a PARP inhibitor, or the combination at various concentrations for 72 hours.
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][2][3][4][5]
Western Blotting for DNA Damage Markers
This technique is used to detect and quantify proteins involved in the DNA damage response pathway.
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against DNA damage markers such as γH2AX, PARP, or RAD51 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7][8][9][10]
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Treat cells with the drugs, harvest them, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to distinguish cells in G1, S, and G2/M phases.[11][12][13][14][15]
Visualizing the Molecular Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway of synergy and a typical experimental workflow.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: General experimental workflow for assessing synergy.
Conclusion and Future Directions
The combination of the dual G9a/DNMT inhibitor this compound with PARP inhibitors represents a promising therapeutic strategy. The preclinical data strongly suggest that this combination can lead to synergistic anti-tumor effects and potentially overcome mechanisms of PARP inhibitor resistance. Further investigation is warranted to elucidate the precise molecular mechanisms underlying this synergy and to evaluate its efficacy and safety in more complex in vivo models and eventually in clinical settings. The detailed protocols and data presented in this guide are intended to facilitate these critical next steps in cancer drug development.
References
- 1. mythreyaherbal.com [mythreyaherbal.com]
- 2. researchgate.net [researchgate.net]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. General Immunoblotting Protocol | Rockland [rockland.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
CM-272 and Immunotherapy: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CM-272 in combination with immunotherapy against alternative therapeutic strategies. The following analysis is based on available preclinical data and aims to inform further research and development in immuno-oncology.
The dual G9a/DNMT1 inhibitor, this compound, has emerged as a promising candidate for combination therapy with immune checkpoint inhibitors. Its mechanism of action, which involves inducing immunogenic cell death and activating type I interferon (IFN) responses, suggests a synergistic potential with immunotherapies aimed at reinvigorating the anti-tumor immune response. This guide synthesizes preclinical findings to compare the efficacy of this compound in combination with immunotherapy against other approaches, such as dual checkpoint blockade and combinations with other epigenetic modifiers.
Comparative Efficacy of Immunotherapy Combinations in Preclinical Models
The following tables summarize preclinical data from various studies to provide a comparative overview of different immunotherapy combination strategies in melanoma models. It is important to note that these studies were not conducted head-to-head, and therefore, direct comparisons should be interpreted with caution due to potential variations in experimental design.
Table 1: Efficacy of this compound in Combination with Anti-PD-1 Immunotherapy
| Treatment Group | Tumor Model | Key Efficacy Endpoints | Source |
| This compound + anti-PD-1 | Pancreatic Ductal Adenocarcinoma (PDAC) syngeneic mouse model | Significant tumor regression and increased infiltration of CD4+ and CD8+ T cells compared to either agent alone. | [1] |
| This compound + anti-PD-L1 | Preclinical bladder cancer model | Synergistic antitumor activity. | [2] |
Table 2: Efficacy of Alternative Epigenetic Modulator and Immunotherapy Combinations
| Treatment Group | Tumor Model | Key Efficacy Endpoints | Source |
| HDAC Inhibitor (Panobinostat) + anti-PD-1 | B16F10 Murine Melanoma | Slower tumor progression and increased survival compared to single-agent treatments.[3] | [3] |
| EZH2 Inhibitor + anti-CTLA-4 | Murine Melanoma | Significantly reduced tumor growth and increased mouse survival compared to anti-CTLA-4 monotherapy.[4] | [4] |
Table 3: Efficacy of Dual Checkpoint Inhibitor Combinations (Clinical Data for Reference)
| Treatment Group | Cancer Type | Key Efficacy Endpoints (Objective Response Rate - ORR) | Source |
| Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) | Advanced Melanoma | ORR: ~58% | [5] |
| Ipilimumab (low dose) + Pembrolizumab (anti-PD-1) | Advanced Melanoma | ORR: 57% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the preclinical evaluation of this compound and other immunotherapy combinations.
Syngeneic Mouse Melanoma Model for Immunotherapy Studies
This protocol outlines a typical experimental workflow for evaluating the efficacy of immunotherapy combinations in a syngeneic mouse model of melanoma.
-
Cell Culture: B16.F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Tumor Inoculation: 6- to 14-week-old female C57BL/6 mice are subcutaneously inoculated in the shoulder region with 2.5 × 10^5 B16.F10 melanoma cells suspended in 50 μl of phosphate-buffered saline (PBS).[7]
-
Treatment Administration:
-
This compound: Once tumors are palpable or reach a specified volume, this compound is administered intraperitoneally at a predetermined dose and schedule.
-
Checkpoint Inhibitors: Anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies are administered intraperitoneally at established therapeutic doses (e.g., 3 mg/kg for anti-PD-1).[3]
-
Combination Therapy: The administration of this compound and checkpoint inhibitors is timed according to the specific experimental design, which may involve concurrent or sequential dosing.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width^2) / 2.[3]
-
Endpoint Analysis:
-
Efficacy: Primary endpoints typically include tumor growth inhibition and overall survival.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[8]
-
Histology: Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical analysis of immune cell infiltration and expression of relevant biomarkers.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound and its synergy with immunotherapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. huyabio.com [huyabio.com]
- 3. HDAC Inhibition Upregulates PD-1 Ligands in Melanoma and Augments Immunotherapy with PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor Mocetinostat with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial Approaches to the Treatment of Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of CM-272 Versus Other Epigenetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of CM-272, a novel dual inhibitor of G9a and DNA methyltransferases (DNMTs), with other established epigenetic drugs. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in preclinical and clinical development.
Data Presentation: Quantitative Comparison of Therapeutic Windows
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that can effectively treat disease without causing unacceptable toxicity. The following table summarizes key quantitative data for this compound and comparator epigenetic drugs, including DNMT inhibitors (Azacitidine, Decitabine) and an EZH2 inhibitor (Tazemetostat).
| Drug | Target(s) | Efficacy (In Vitro) | Efficacy (In Vivo) | Toxicity (In Vitro) | Toxicity (In Vivo) | Therapeutic Window Insight |
| This compound | G9a, DNMT1, DNMT3A, DNMT3B, GLP | GI50: 218 nM (ALL), 269 nM (AML), 455 nM (DLBCL)[1] | 2.5 mg/kg (i.v.) prolonged survival in AML, ALL, and DLBCL xenograft models[1][2] | LC50: 1.78 µM (THLE-2, non-tumoral hepatic cells), 1.90 µM (PBMCs from healthy donors)[2] | MTD: 2.5 mg/kg (i.v.) in mice[2] | Demonstrates an acceptable therapeutic window of approximately one log unit between in vitro efficacy and toxicity. The in vivo effective dose is equivalent to the MTD, suggesting a narrow but potentially effective window. |
| Azacitidine | DNMTs | IC50: Varies by cell line | Effective at various doses (e.g., 2.5 mg/kg every other day) in prolonging survival in mouse models of NSCLC[3] | Cytotoxic to normal hematopoietic colony-forming units[4] | MTD (i.v.): 90 mg/kg in mice.[3] Oral MTD: 480 mg once daily for 7 days in humans[5]. Myelosuppression is a known toxicity.[6] | The therapeutic window is influenced by the route of administration and dosing schedule, with lower, more frequent dosing aiming to maximize efficacy while managing toxicity. |
| Decitabine | DNMTs | IC50: Varies by cell line | Effective at doses like 0.1 mg/kg and 1.0 mg/kg in mouse tumor models[7][8] | Not explicitly found | Tolerated doses in mice range from 1.25 mg/m² to 5 mg/m²[9]. Higher doses can be toxic. | The therapeutic window is dose-dependent, with lower doses being used to achieve demethylation and anti-tumor effects while minimizing toxicity. |
| Tazemetostat | EZH2 (wild-type and mutant) | IC50: ~12 nM (EZH2 mutant DLBCL cell lines)[10] | Effective at 125 mg/kg and 500 mg/kg twice daily in DLBCL xenograft models[11] | Not explicitly found | Generally well-tolerated in mice at effective doses.[11] In humans, the recommended dose is 800 mg twice daily until disease progression or unacceptable toxicity.[12] | Appears to have a wider therapeutic window, especially in EZH2-mutant cancers, with significant anti-tumor activity at well-tolerated doses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the therapeutic window of epigenetic drugs.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a compound.[13][14][15][16]
1. Cell Plating:
- Harvest and count cells in their logarithmic growth phase.
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare a serial dilution of the test compound (e.g., this compound) in culture medium.
- Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
- Incubate the plate for a specified period (e.g., 72 hours).
3. MTS Reagent Addition and Incubation:
- Prepare the MTS reagent solution according to the manufacturer's instructions. Typically, this involves mixing the MTS solution with an electron coupling reagent (e.g., PES).
- Add 20 µL of the prepared MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, protected from light.
4. Absorbance Measurement:
- Measure the absorbance of each well at 490 nm using a microplate reader.
- Subtract the background absorbance from a cell-free well.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.
In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of a novel compound in a mouse model.[17][18][19][20]
1. Animal Acclimatization and Grouping:
- Acclimate healthy mice (e.g., BALB/c or C57BL/6) for at least one week under standard laboratory conditions.
- Randomly assign mice to treatment groups (e.g., 3-5 mice per group).
2. Dose Preparation and Administration:
- Prepare the test compound in a suitable vehicle.
- Administer the compound to the mice via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).
- Start with a wide range of doses, often in doubling increments (e.g., 5, 10, 20, 40, 80 mg/kg).
3. Monitoring and Observations:
- Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels.
- Record body weight at baseline and at regular intervals (e.g., daily or every other day).
- The MTD is often defined as the highest dose that does not induce more than a 20% loss in body weight or cause mortality or severe, irreversible signs of toxicity.
4. Study Endpoint and Analysis:
- The study duration is typically short-term (e.g., 7-14 days).
- At the end of the study, animals may be euthanized for collection of blood and tissues for hematological and histopathological analysis to assess for organ toxicity.
- Analyze the data to determine the dose that meets the MTD criteria.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound dual inhibition.
Caption: Experimental workflow for therapeutic window assessment.
Caption: Overview of comparator drug signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of both leukemic and normal cell population reduction following 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Azacitidine (CC-486) for the Treatment of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and Pharmacokinetic Studies of Aerosolized Clinical Grade Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Dose Decitabine Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 9. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. drugs.com [drugs.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. broadpharm.com [broadpharm.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 20. reactionbiology.com [reactionbiology.com]
Cross-Resistance Profile of CM-272 in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CM-272, a first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferase 1 (DNMT1), has demonstrated significant anti-tumor activity across a range of cancers. Understanding its cross-resistance profile with other cancer therapies is crucial for optimizing its clinical application and developing effective combination strategies. This guide provides a comparative analysis of this compound's performance in the context of other treatments, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanisms of Action and Resistance
This compound exerts its anti-cancer effects by simultaneously inhibiting G9a and DNMT1, leading to the reactivation of tumor suppressor genes, induction of an interferon response, and immunogenic cell death.[1][2][3] However, resistance to this compound can emerge through several mechanisms. In prostate cancer, overexpression of a catalytically functional G9a has been shown to confer resistance to this compound.[4][5] Additionally, in bladder cancer, a regulatory loop between EZH2 and G9a has been identified, where the knockdown or overexpression of EZH2 can modulate sensitivity to this compound.[1] Furthermore, the efficacy of this compound can be hampered by a hypoxic tumor microenvironment, which promotes the transcriptional activity of HIF-1α.[6]
Synergistic Effects with Other Cancer Therapies
Preclinical studies have consistently demonstrated that this compound can act synergistically with other anti-cancer agents, enhancing their therapeutic efficacy and potentially overcoming resistance.
Combination with Chemotherapy
In cholangiocarcinoma (CCA), this compound has been shown to synergize with the chemotherapeutic agent cisplatin and the targeted therapy lapatinib, an ERBB inhibitor.[7] This suggests that epigenetic modulation by this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.
Combination with Immunotherapy
A significant area of investigation is the combination of this compound with immune checkpoint inhibitors. In bladder cancer models, the combination of this compound with an anti-PD-L1 antibody has demonstrated superior anti-tumor effects compared to either agent alone.[1][4] This synergy is attributed to this compound's ability to remodel the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[4][5] This is achieved through the induction of an interferon response and immunogenic cell death, which enhances the recruitment and activation of anti-tumor T cells.
Quantitative Data on this compound Efficacy and Synergy
The following tables summarize the available quantitative data on the efficacy of this compound alone and in combination with other therapies, as well as in the context of resistance mechanisms.
Table 1: In Vitro Efficacy (IC50/GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50/GI50 (nM) | Reference |
| DU145 | Prostate Cancer | 312 | [2] |
| PC3 | Prostate Cancer | 610 | [2] |
| TFK-1 | Cholangiocarcinoma | Not Specified | [8] |
| HuCCT-1 | Cholangiocarcinoma | Not Specified | [8] |
| RT112 | Bladder Cancer | Not Specified | [9] |
| 5637 | Bladder Cancer | Not Specified | [9] |
Table 2: Synergistic Effects of this compound in Combination with Other Therapies
| Cancer Type | Combination Agents | Effect | Supporting Evidence |
| Cholangiocarcinoma | This compound + Cisplatin | Synergy | Enhanced cell proliferation reduction[7] |
| Cholangiocarcinoma | This compound + Lapatinib | Synergy | Enhanced cell proliferation reduction[7] |
| Bladder Cancer | This compound + anti-PD-L1 | Synergy | Statistically significant regression of tumors and metastases[4] |
| Pancreatic Cancer | This compound + anti-PD-1 | Synergy | Significant tumor regression[10] |
Table 3: Impact of Resistance Mechanisms on this compound Efficacy
| Cancer Type | Resistance Mechanism | Effect on this compound Efficacy | Supporting Evidence |
| Prostate Cancer | G9a Overexpression | Increased resistance | Higher cell viability in G9a-overexpressing cells[4] |
| Bladder Cancer | EZH2 Knockdown | Increased resistance | Altered sensitivity to this compound[1] |
| Bladder Cancer | EZH2 Overexpression | Increased sensitivity | Altered sensitivity to this compound[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against G9a, EZH2, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection), the combination agent (e.g., anti-PD-L1 antibody via intraperitoneal injection), or vehicle control according to the desired dosing schedule and duration.
-
Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Resistance pathways to this compound.
References
- 1. Enhancing response to immunotherapy in urothelial carcinoma by targeted inhibition of the histone methyltransferase G9a pathway - Zhu - Translational Andrology and Urology [tau.amegroups.org]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications | MDPI [mdpi.com]
- 6. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting G9a/DNMT1 methyltransferase activity impedes IGF2-mediated survival in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of PRMT5 as a therapeutic target in cholangiocarcinoma | Gut [gut.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling CM-272
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of CM-272 (CAS 1846570-31-7), a potent, reversible dual inhibitor of G9a and DNA methyltransferases (DNMTs). Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental hazards in the laboratory setting.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following equipment must be worn at all times in the designated handling area.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene, disposable |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved |
| Respiratory Protection | Not typically required for small quantities | Use in a well-ventilated area or fume hood |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | - Avoid breathing dust or solution mists. - Prevent contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. |
| Storage | - Short-term (days to weeks): 0-4°C, dry and dark. - Long-term (months to years): -20°C, dry and dark. - Keep container tightly sealed. |
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.
| Step | Action |
| 1. Evacuate | - Alert personnel in the immediate area. - Evacuate the spill zone. |
| 2. Ventilate | - Increase ventilation in the area, if safe to do so. |
| 3. Contain | - Use absorbent pads or granules to contain the spill. |
| 4. Clean | - Wearing appropriate PPE, collect absorbed material and any contaminated debris. - Place all waste into a sealed, labeled container for hazardous waste disposal. |
| 5. Decontaminate | - Clean the spill area with a suitable laboratory detergent and water. |
Disposal Plan
All this compound waste, including unused product and contaminated materials, must be disposed of as hazardous chemical waste.
| Step | Action |
| 1. Segregate | - Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. |
| 2. Store | - Store the waste container in a secure, designated hazardous waste accumulation area. |
| 3. Dispose | - Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound, from initial preparation through to emergency response and final disposal.
Caption: Workflow for safe handling of this compound.
This guide is intended to supplement, not replace, your institution's standard operating procedures and chemical safety plans. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
